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Compound of Interest

5-Bromo-2-
Compound Name: , .
(trifluoromethoxy)aniline

cat. No.: B1273069

A Technical Guide to 5-Bromo-2-
(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-
(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and
agrochemicals. Its unique molecular structure, featuring both a bromine atom and a
trifluoromethoxy group on an aniline scaffold, offers significant versatility in the development of
complex molecules. This guide details its chemical properties, experimental protocols for its
synthesis and characterization, and its structural information.

Core Compound Data

The fundamental properties of 5-Bromo-2-(trifluoromethoxy)aniline are summarized below,
providing a clear reference for laboratory and industrial applications.
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Property Value

Molecular Formula C7HsBriFsNO[1][2]

Molecular Weight 256.02 g/mol [1][2]

CAS Number 886762-08-9[1][2]
Appearance Light yellow to yellow liquid[3]
Density 1.726 g/cm3[4]

Boiling Point 230.2°C at 760 mmHg[4]
Flash Point 93°C[4]

Refractive Index 1.523[4]

Purity Typically =98%][3]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its empirical
formula, and its primary molecular property.
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Figure 1. Structural and Property Relationship

Experimental Protocols

While a specific, detailed synthesis protocol for 5-Bromo-2-(trifluoromethoxy)aniline is
proprietary and often found in patent literature, a general multi-step synthesis can be proposed
based on established organic chemistry principles. The following sections also detail standard
protocols for the characterization of aniline derivatives.

General Synthesis Workflow
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The synthesis of substituted anilines such as 5-Bromo-2-(trifluoromethoxy)aniline often
involves a multi-step process to ensure correct regioselectivity of the functional groups. A
plausible, though generalized, workflow is outlined below.

Aniline Derivative

\
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Protgction
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Modification & Deprotection
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Figure 2. General Synthesis Workflow
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Figure 2. General Synthesis Workflow

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 5-Bromo-2-
(trifluoromethoxy)aniline, confirming the connectivity and chemical environment of its atoms.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in an NMR tube.[1]

¢ Instrumentation: A 300-600 MHz NMR spectrometer is typically used.

¢ IH NMR Parameters:
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[e]

Pulse Sequence: Standard single pulse.

o

Number of Scans: 16-64, depending on concentration.

[¢]

Relaxation Delay: 1-5 seconds.[1]

[¢]

Spectral Width: Typically -2 to 12 ppm.

e 13C NMR Parameters:

[e]

Pulse Sequence: Proton-decoupled single pulse.

[e]

Number of Scans: 1024 or more.[1]

o

Relaxation Delay: 2 seconds.[1]

[¢]

Spectral Width: Typically 0 to 200 ppm.

o Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform,
phase correction, and baseline correction. Spectra are referenced to the residual solvent
peak or an internal standard like tetramethylsilane (TMS).[1]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can
provide structural information through analysis of fragmentation patterns.

o Sample Preparation: Prepare a dilute solution of the compound (1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in
protonation for positive ion mode.[1]

 Instrumentation: Electrospray ionization mass spectrometry (ESI-MS), often coupled with
liquid chromatography (LC-MS), is commonly used.

« lonization Mode: For anilines, positive ion mode ([M+H]*) is typical.

o Data Acquisition: The sample solution can be directly infused into the ESI source or injected
onto an LC column. The mass spectrum is acquired over a relevant mass-to-charge (m/z)
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range. For further structural confirmation, tandem MS (MS/MS) can be performed on the
parent ion to generate a fragmentation spectrum.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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